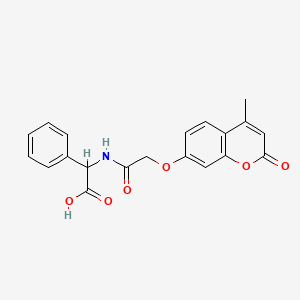
5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, along with a thiophene-pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactionsThe thiophene-pyridine moiety is then attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki or Heck reactions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
作用機序
The mechanism of action of 5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For instance, it may act as an inhibitor of certain kinases, disrupting cell signaling and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Shares the bromine and chlorine substitutions but differs in the core structure and attached moieties.
5-bromo-2-chloro-3-nitropyridine: Similar halogenation pattern but with a nitro group instead of the thiophene-pyridine moiety.
Uniqueness
5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is unique due to its combination of a benzamide core with a thiophene-pyridine moiety, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .
特性
IUPAC Name |
5-bromo-2-chloro-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2OS/c18-13-1-2-15(19)14(8-13)17(22)21-9-11-3-5-20-16(7-11)12-4-6-23-10-12/h1-8,10H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUUTOOFEZESRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[6-(phenylsulfanyl)pyridazin-3-yl]-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2486036.png)


![1-[(4-chlorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2486041.png)

![6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B2486047.png)
![methyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2486049.png)
![1-[4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one](/img/structure/B2486051.png)


![2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-ethoxy-1,3-benzothiazole](/img/structure/B2486055.png)

![3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2486058.png)
![methyl 3-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2486059.png)
